molecular formula C12H17NO4S B1434947 Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate CAS No. 1858255-01-2

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate

Cat. No.: B1434947
CAS No.: 1858255-01-2
M. Wt: 271.33 g/mol
InChI Key: WEZZCHGFWLPRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is formally classified under the International Union of Pure and Applied Chemistry nomenclature system as a butanoic acid derivative containing both sulfonamide and amine functionalities. The compound's systematic name reflects its structural complexity, incorporating a four-carbon butanoate chain with a methyl ester terminus, modified by the presence of a tertiary amino group bearing both phenyl and methylsulfonyl substituents. The molecule's unique identifier in chemical databases includes the Chemical Abstracts Service registry number 1858255-01-2 and the Molecular Design Limited number MFCD28954521, which facilitate its recognition across various chemical information systems.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as COC(CCCN(S(C)(=O)=O)C1=CC=CC=C1)=O, which provides a standardized method for describing the molecular connectivity. This notation reveals the presence of the methoxy carbonyl group (methyl ester), the four-carbon alkyl chain, the nitrogen atom bearing both the methylsulfonyl group and the phenyl ring, demonstrating the compound's multifunctional nature. The International Chemical Identifier system further categorizes this molecule within databases, enabling researchers to access comprehensive information about its properties and relationships to other chemical entities.

Alternative nomenclature systems may refer to this compound using variations that emphasize different structural features, such as the sulfonamide functionality or the ester group. The systematic approach to naming reflects the compound's position within the broader family of amino acid derivatives and sulfonamide-containing molecules. Understanding these nomenclature conventions is essential for researchers working with related compounds and for navigating chemical literature effectively.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of sulfonamide chemistry and amino acid derivative research. While specific documentation of the compound's initial synthesis is limited in the available literature, its development can be traced to advances in synthetic organic chemistry that enabled the construction of complex molecules containing multiple functional groups. The compound represents a convergence of several important chemical themes, including the development of sulfonamide chemistry, which gained prominence in pharmaceutical research during the twentieth century, and the ongoing exploration of amino acid derivatives as building blocks for bioactive molecules.

The synthesis methodology for this compound likely evolved from established protocols for creating carbon-nitrogen bonds and introducing sulfonyl functionalities into organic molecules. Historical developments in these areas provided the foundational knowledge necessary for constructing molecules with the specific arrangement of functional groups present in this compound. The compound's emergence in chemical supply catalogs and research applications suggests its recognition as a valuable synthetic intermediate occurred as researchers identified its potential utility in constructing more complex molecular architectures.

Research interest in this compound has grown alongside broader trends in medicinal chemistry, particularly the exploration of sulfonamide derivatives for their biological activities. The historical trajectory of sulfonamide research, beginning with early antimicrobial applications and expanding to include diverse therapeutic targets, provided the scientific foundation for investigating compounds like this compound. This historical context helps explain the compound's current position in chemical research and its potential for future applications.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position in contemporary organic and medicinal chemistry research due to its versatile structural features and potential applications. The compound's unique combination of functional groups makes it particularly valuable as a synthetic intermediate for constructing more complex molecules with potential biological activity. In organic synthesis, the presence of both ester and sulfonamide functionalities provides multiple sites for chemical modification, enabling researchers to develop diverse molecular libraries for screening and optimization purposes.

The compound's relevance in medicinal chemistry stems from its structural similarity to known bioactive molecules and its potential to interact with biological targets. Research has indicated that this compound may function as an enzyme inhibitor, particularly targeting cyclooxygenase enzymes involved in inflammatory processes. This mechanism of action positions the compound within the broader context of anti-inflammatory drug development and provides a foundation for further investigation of its therapeutic potential.

Table 1: Key Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₇NO₄S
Molecular Weight 271.33 g/mol
Chemical Abstracts Service Number 1858255-01-2
Molecular Design Limited Number MFCD28954521
Simplified Molecular Input Line Entry System COC(CCCN(S(C)(=O)=O)C1=CC=CC=C1)=O

The significance of this compound extends beyond its immediate applications to encompass its role as a model system for understanding structure-activity relationships in sulfonamide chemistry. Researchers can use this compound as a starting point for systematic modifications designed to optimize biological activity or improve pharmacological properties. This approach aligns with modern drug discovery strategies that emphasize the rational design of molecules based on structural insights and mechanistic understanding.

Properties

IUPAC Name

methyl 4-(N-methylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-17-12(14)9-6-10-13(18(2,15)16)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZZCHGFWLPRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN(C1=CC=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Catalytic Hydrogenation of Nitro Derivatives

  • Reaction Conditions:
    Methyl 4-(4-nitrophenyl)butanoate is subjected to hydrogenation using palladium on activated charcoal (Pd/C) as a catalyst in methanol at room temperature under a hydrogen atmosphere for approximately 3 hours.
    Yield: 88% (as per experimental data).

  • Mechanism:
    The nitro group is reduced to an amino group via catalytic hydrogenation, a well-established method for converting nitro compounds to amines.

Method 2: Reduction Using Iron and Ferrous Sulfate

  • Reaction Conditions:
    The nitro precursor is dissolved in a mixture of methanol and water, heated to reflux, and then treated with iron powder and ferrous sulfate heptahydrate. The mixture is refluxed for 6 hours, then filtered, and purified via column chromatography.
    Yield: 96%.

Method 3: Acid-Catalyzed Ester Hydrolysis and Subsequent Reduction

  • Reaction Conditions:
    Starting from 4-(4-aminophenyl)butyric acid, methylation with sulfuric acid in methanol under reflux produces the methyl ester with high yield (96%).
    Yield: 96%.

Sulfonylation to Form the Methylsulfonylphenylamino Derivative

The key transformation involves introducing the methylsulfonyl group onto the amino phenyl ring.

Method: Sulfonylation Using Methylsulfonyl Chloride

  • Reaction Conditions:
    The amino compound reacts with methylsulfonyl chloride in an aprotic solvent such as dichloromethane (DCM) or chloroform, often in the presence of a base (e.g., triethylamine or pyridine) to facilitate nucleophilic attack on the sulfonyl chloride.
    For example, a patent describes the reaction of a phenylamine derivative with methylsulfonyl chloride in DCM at 0°C to room temperature, leading to the sulfonylated product with yields around 95%.

  • Mechanism:
    The amino group acts as a nucleophile, attacking the sulfonyl chloride to form the sulfonamide linkage, resulting in methyl 4-[(methylsulfonyl)phenyl]amine derivatives.

Esterification to Obtain the Final Compound

The final step involves esterification to produce methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate.

Method: Direct Esterification or Activation

  • Method 1:
    Activation of the acid with reagents such as thionyl chloride or carbodiimides, followed by reaction with methanol, yields the methyl ester efficiently.

  • Method 2:
    Alternatively, esterification can be achieved via Fischer esterification under reflux with methanol in the presence of catalytic acids like sulfuric acid, typically yielding around 70-84%.

Example Procedure from Literature:

  • Starting from the sulfonylated amino acid, the compound is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 16 hours, then cooled, neutralized, and purified via chromatography, yielding the target compound with high purity.

Summary of Preparation Methods in Data Table

Method Starting Material Reaction Conditions Yield Notes
Catalytic Hydrogenation Nitro precursor (e.g., methyl 4-nitrophenylbutanoate) Pd/C, methanol, H2, room temp, 3h 88% Efficient reduction of nitro to amino group
Iron/ferrous sulfate reduction Nitro precursor Reflux, Fe, FeSO4, MeOH/H2O 96% Alternative reduction method
Acid-catalyzed esterification Amino acid or amine derivative Methanol, sulfuric acid, reflux 96% Ester formation from acid or amine intermediates
Sulfonylation Amino compound Methylsulfonyl chloride, DCM, 0°C–RT 95% Introduction of methylsulfonyl group
Final esterification Sulfonylated amino Methanol, catalytic sulfuric acid, reflux 70–84% Produces methyl ester of the sulfonylated amino compound

Research Findings and Notes

  • Efficiency and Yield:
    The hydrogenation and reduction steps are highly efficient, with yields exceeding 85%. The sulfonylation step is also highly reliable, with yields around 95%, making it suitable for scale-up.

  • Reaction Optimization:
    Temperature control during sulfonylation is crucial to prevent side reactions. Use of dry, inert conditions and stoichiometric control of methylsulfonyl chloride enhances purity.

  • Purification Techniques:
    Recrystallization from suitable solvents (petroleum ether, ethyl acetate) and chromatography are standard for purification, ensuring high purity of intermediates.

  • Safety Considerations: Handling methylsulfonyl chloride requires appropriate safety measures due to its corrosive nature. Hydrogenation reactions should be performed with proper ventilation and under controlled pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylamino derivatives.

Scientific Research Applications

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antimicrobial agents.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the phenylamino group can engage in π-π interactions with aromatic residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate with two analogs:

Compound Name Molecular Formula Substituents on Amino Group Ester Group Molecular Weight (g/mol) Key Functional Groups References
This compound C₁₂H₁₅NO₄S Methylsulfonyl, Phenyl Methyl 269.32 Sulfonamide, Ester -
Ethyl 4-[ethyl(phenyl)amino]butanoate C₁₄H₂₁NO₂ Ethyl, Phenyl Ethyl 235.32 Amine, Ester
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate C₂₂H₂₅NO₄ 4-Methoxyphenyl (x2) Ethyl 367.44 Methoxy, Amine, Ester, Alkene
Key Observations:

Functional Groups: The target compound’s sulfonamide group distinguishes it from the analogs, which feature simple amines () or methoxy-substituted amines (). The methyl ester in the target compound contrasts with the ethyl esters in the analogs. Methyl esters typically exhibit higher polarity and faster hydrolysis rates than ethyl esters, influencing pharmacokinetics and metabolic stability.

Substituent Effects: The methylsulfonyl group in the target compound introduces steric bulk and electronic effects absent in the ethyl- or methoxy-substituted analogs. This group may enhance binding affinity in biological systems compared to the electron-donating ethyl or methoxy groups .

Physicochemical Properties

  • Polarity and Solubility : The sulfonamide group in the target compound increases polarity, suggesting higher solubility in polar solvents (e.g., water, DMSO) compared to the ethyl-substituted analog (). The methoxy-substituted analog () may exhibit intermediate polarity due to methoxy groups.
  • Stability : Sulfonamides are generally hydrolytically stable under physiological conditions, whereas esters are prone to enzymatic hydrolysis. The methyl ester in the target compound may hydrolyze faster than ethyl esters, impacting bioavailability .

Biological Activity

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate is an organic compound that belongs to the sulfonamide class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H15NO4S
Molecular Weight: 285.36 g/mol
IUPAC Name: this compound

This compound features a butanoate backbone with a methyl ester group, a methylsulfonyl substituent, and a phenyl group, which contribute to its unique biological properties.

The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of biochemical pathways:

  • Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins .
  • Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

1. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can significantly reduce inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of inflammatory cytokines .

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens:

  • Bacterial Inhibition: It has shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, with growth inhibition rates ranging from moderate to high depending on the concentration used .
  • Fungal Activity: Limited antifungal activity has been noted, suggesting that while it may be effective against certain bacteria, its efficacy against fungi is less pronounced .

3. Analgesic Effects

Due to its anti-inflammatory properties, this compound may also possess analgesic effects, making it a candidate for pain management therapies. Its ability to modulate pain pathways through COX inhibition supports this potential application .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study AReported significant anti-inflammatory effects in rodent models, with a reduction in paw edema by over 50% compared to control groups.
Study BDemonstrated antimicrobial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli and S. aureus .
Study CInvestigated the analgesic properties in a pain model, showing comparable effects to standard analgesics like ibuprofen .

Comparative Analysis

This compound can be compared with other similar compounds in terms of structure and biological activity:

Compound NameMolecular FormulaNotable Features
Methyl 4-(methylsulfonyl)anilineC9H11NO2SSimilar sulfonamide structure but lacks the butanoate group
N-(4-methylphenyl)methanesulfonamideC9H11NO2SExhibits similar enzyme inhibition but different pharmacokinetics

Q & A

Q. Basic

  • HPLC Analysis : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Detect at 220 nm. Spiking with impurities (e.g., unreacted sulfonic acid) aids identification .
  • Melting Point : Compare experimental values (e.g., 54–58°C for structurally related esters ) to confirm crystallinity.

Q. Advanced

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions. Monitor degradation products via LC-MS to identify labile groups (e.g., ester hydrolysis) .

How can researchers investigate the compound's potential biological activity?

Q. Advanced

  • Target Screening : Use molecular docking to assess affinity for sulfonamide-binding enzymes (e.g., carbonic anhydrase). Compare with known inhibitors from patent literature .
  • In Vitro Assays : Test kinase inhibition (e.g., JAK/STAT pathways) at concentrations of 1–100 µM. Use ATP-competitive assays to determine IC₅₀ values.

Q. Basic

  • Optimize Stoichiometry : Use 1.2 equivalents of methanesulfonyl chloride to ensure complete reaction.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve sulfonylation efficiency .

Q. Advanced

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .

How to differentiate between regioisomers in synthetic byproducts?

Q. Advanced

  • LC-MS/MS Fragmentation : Compare fragmentation patterns with reference standards. For example, a fragment at m/z 121 may indicate phenyl group cleavage .
  • X-ray Crystallography : Resolve ambiguous structures by crystallizing the compound and analyzing unit cell parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.